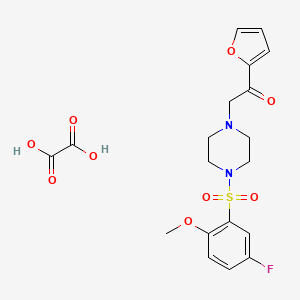
2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C19H21FN2O9S and its molecular weight is 472.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C19H19FN4O4S, with a molecular weight of approximately 418.4 g/mol. The structural components include a piperazine ring, a sulfonyl group, and a furan moiety, which are known to contribute to the biological activity of similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN4O4S |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 1448075-32-8 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Receptor Modulation : The piperazine moiety may interact with various neurotransmitter receptors, potentially influencing pain perception and mood regulation.
- Cell Cycle Disruption : The compound may interfere with cellular proliferation pathways, leading to apoptosis in cancerous cells.
Analgesic Activity
A study assessing the analgesic properties of related compounds demonstrated significant pain relief in animal models. The acetic acid-induced writhing test showed that compounds with similar sulfonyl groups exhibited reduced writhing responses, indicating effective analgesic properties.
Experimental Design :
- Groups : Mice were divided into treatment groups receiving varying doses of the test compound and a control (diclofenac sodium).
- Results : The compound significantly reduced the number of writhings compared to the control group, suggesting potent analgesic activity.
Toxicity Assessment
Acute toxicity studies conducted according to OECD guidelines revealed that the tested compounds displayed low toxicity levels. Histopathological examinations of vital organs (brain, liver, lungs) indicated no significant adverse effects after treatment.
Case Studies and Comparative Analysis
Recent literature highlights various derivatives of sulfonamide compounds, noting their diverse biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Dapsone | Antibacterial, anti-inflammatory | |
| Celecoxib | COX-2 inhibitor, anti-inflammatory | |
| New Oxazolones | Analgesic, low toxicity |
These studies underscore the therapeutic potential of sulfonamide derivatives, including this compound.
Propiedades
IUPAC Name |
2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S.C2H2O4/c1-24-16-5-4-13(18)11-17(16)26(22,23)20-8-6-19(7-9-20)12-14(21)15-3-2-10-25-15;3-1(4)2(5)6/h2-5,10-11H,6-9,12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRHGPRVIICLFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













